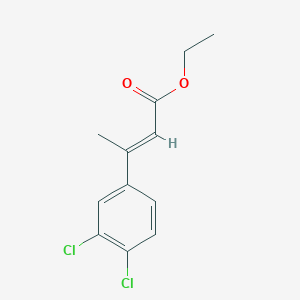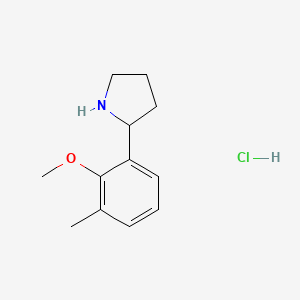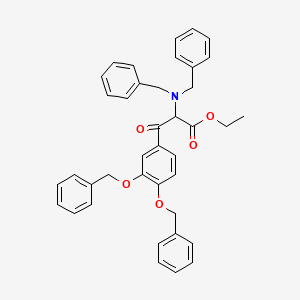![molecular formula C14H21NO5 B13451610 1-[(Tert-butoxy)carbonyl]-3'-oxaspiro[azetidine-3,2'-bicyclo[2.2.1]heptane]-1'-carboxylic acid](/img/structure/B13451610.png)
1-[(Tert-butoxy)carbonyl]-3'-oxaspiro[azetidine-3,2'-bicyclo[2.2.1]heptane]-1'-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(Tert-butoxy)carbonyl]-3’-oxaspiro[azetidine-3,2’-bicyclo[221]heptane]-1’-carboxylic acid is a complex organic compound characterized by its unique spirocyclic structure
Métodos De Preparación
The synthesis of 1-[(Tert-butoxy)carbonyl]-3’-oxaspiro[azetidine-3,2’-bicyclo[2.2.1]heptane]-1’-carboxylic acid typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the formation of the spirocyclic core, followed by the introduction of the tert-butoxycarbonyl (Boc) protecting group. Reaction conditions may vary, but common methods include the use of strong bases and nucleophiles to facilitate the formation of the spirocyclic structure.
Análisis De Reacciones Químicas
1-[(Tert-butoxy)carbonyl]-3’-oxaspiro[azetidine-3,2’-bicyclo[2.2.1]heptane]-1’-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the Boc-protected amine group.
Common reagents and conditions used in these reactions include strong acids or bases, organic solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-[(Tert-butoxy)carbonyl]-3’-oxaspiro[azetidine-3,2’-bicyclo[2.2.1]heptane]-1’-carboxylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein-ligand binding.
Industry: Limited industrial applications, primarily focused on research and development.
Mecanismo De Acción
The mechanism of action of 1-[(Tert-butoxy)carbonyl]-3’-oxaspiro[azetidine-3,2’-bicyclo[2.2.1]heptane]-1’-carboxylic acid is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The Boc-protecting group can be removed under acidic conditions, revealing the active amine group, which can then participate in various biochemical reactions.
Comparación Con Compuestos Similares
Similar compounds to 1-[(Tert-butoxy)carbonyl]-3’-oxaspiro[azetidine-3,2’-bicyclo[2.2.1]heptane]-1’-carboxylic acid include:
- 1-[(Tert-butoxy)carbonyl]-4’-(hydroxymethyl)-3’-oxaspiro[azetidine-3,2’-bicyclo[2.1.1]hexane]-1’-carboxylic acid
- 1-[(Tert-butoxy)carbonyl]-4’-methyl-3’-oxaspiro[azetidine-3,2’-bicyclo[2.1.1]hexane]-1’-carboxylic acid
These compounds share similar spirocyclic structures but differ in the substituents attached to the spirocyclic core. The unique structure of 1-[(Tert-butoxy)carbonyl]-3’-oxaspiro[azetidine-3,2’-bicyclo[2.2.1]heptane]-1’-carboxylic acid makes it distinct and valuable for specific research applications.
Propiedades
Fórmula molecular |
C14H21NO5 |
|---|---|
Peso molecular |
283.32 g/mol |
Nombre IUPAC |
1'-[(2-methylpropan-2-yl)oxycarbonyl]spiro[2-oxabicyclo[2.2.1]heptane-3,3'-azetidine]-4-carboxylic acid |
InChI |
InChI=1S/C14H21NO5/c1-12(2,3)20-11(18)15-7-14(8-15)13(10(16)17)5-4-9(6-13)19-14/h9H,4-8H2,1-3H3,(H,16,17) |
Clave InChI |
HHNFMLVCWJIZHT-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CC2(C1)C3(CCC(C3)O2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


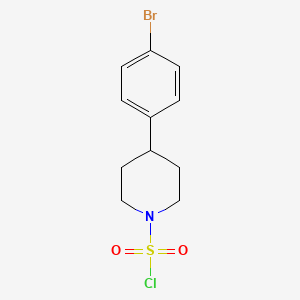
![4-[(1-Oxopropyl)(phenyl-13C6-amino]-1-benzyl-4-piperidinecarboxylic Acid Methyl Ester](/img/structure/B13451542.png)
![2-[6-bromo-4-(methoxycarbonyl)-1H-indol-1-yl]acetic acid](/img/structure/B13451546.png)
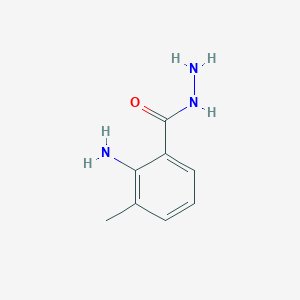
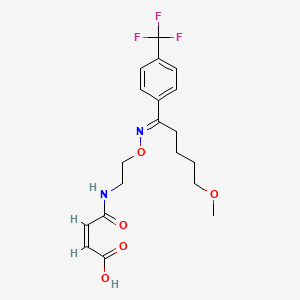


![5-[2-[Bis(phenylmethyl)amino]-1-hydroxyethyl]-2-hydroxybenzamide](/img/structure/B13451572.png)
![6-methyl-1H,4H,7H-pyrazolo[3,4-b]pyridin-4-one hydrochloride](/img/structure/B13451575.png)
![{1-Ethyl-2-oxabicyclo[2.1.1]hexan-4-yl}methanol](/img/structure/B13451577.png)
